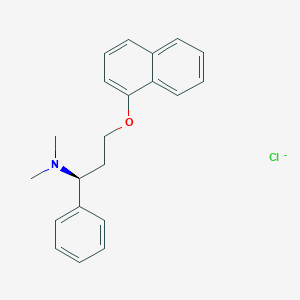

Dapoxetine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dapoxetine chloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men. It is a short-acting compound that increases the time taken to ejaculate and improves control over ejaculation. This compound is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine chloride involves several key steps:

Knoevenagel Condensation: Benzaldehyde reacts with malonic acid in the presence of ammonium acetate to produce beta-amino acid.

Reductive Alkylation: The amino group of the beta-amino acid is alkylated with formaldehyde to produce dimethyl amine.

Fischer Esterification: The dimethyl amine undergoes esterification with ethanolic hydrochloric acid to form an intermediate amino ester.

Michael Addition: Dimethylamine is added to ethyl cinnamate to produce another intermediate.

Reduction: The ester function is reduced to form amino alcohol.

Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to ensure high purity and stability. The process includes dissolving dapoxetine in solvents like methylene chloride or chloroform, followed by the addition of hydrogen chloride to precipitate this compound crystals. These crystals are then filtered and dried under vacuum conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common in its primary applications.

Reduction: The reduction of this compound typically involves the conversion of its ester function to an amino alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as borane in tetrahydrofuran are used.

Substitution: Sodium cyanide and methanesulfonyl chloride are commonly used reagents.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dapoxetine chloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of selective serotonin reuptake inhibitors.

Biology: Investigated for its effects on neuronal damage and functional outcomes in ischemic stroke models.

Medicine: Primarily used for the treatment of premature ejaculation.

Mécanisme D'action

Dapoxetine chloride exerts its effects by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic clefts. This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is influenced by serotonin activity .

Comparaison Avec Des Composés Similaires

- Citalopram

- Escitalopram

- Fluoxetine

- Fluvoxamine

- Paroxetine

- Sertraline

Comparison: Dapoxetine chloride is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use. In contrast, other selective serotonin reuptake inhibitors like citalopram, escitalopram, fluoxetine, fluvoxamine, paroxetine, and sertraline are typically used for long-term treatment of depression and anxiety disorders .

Propriétés

Formule moléculaire |

C21H23ClNO- |

|---|---|

Poids moléculaire |

340.9 g/mol |

Nom IUPAC |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;chloride |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/p-1/t20-;/m0./s1 |

Clé InChI |

IHWDIQRWYNMKFM-BDQAORGHSA-M |

SMILES isomérique |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

SMILES canonique |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)

![((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15149268.png)

![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)

![6-(4-methoxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15149281.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)

![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)

![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)